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molecular formula C15H10O B1269893 4-(Phenylethynyl)benzaldehyde CAS No. 57341-98-7

4-(Phenylethynyl)benzaldehyde

Cat. No. B1269893
M. Wt: 206.24 g/mol
InChI Key: SYCFYQFCFHKYPI-UHFFFAOYSA-N
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Patent
US05464865

Procedure details

By the method of example 53(A), but using bis(triphenylphosphine)palladium(II) acetate as catalyst (3 mol %), phenylacetylene and 4-bromobenzaldehyde are coupled to give 4-(2-phenylethynyl)benzaldehyde in 70% yield after distillation. By the methods of example 1, this is converted into the title compound, obtained as a colorless solid, mp 190°-191° after recrystallization from hexane-ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1>CC([O-])=O.CC([O-])=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd+2]>[C:1]1([C:7]#[C:8][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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